4-Ethylsulfonyl-2-nitroanisole
Description
Overview of Activated Aromatic Systems in Contemporary Synthetic Design
In organic chemistry, the reactivity of an aromatic ring is profoundly influenced by the nature of the substituents it carries. These substituents can be broadly classified as either activating or deactivating groups. Activating groups increase the electron density of the aromatic ring, thereby enhancing its reactivity towards electrophiles in electrophilic aromatic substitution (EAS) reactions. solubilityofthings.commasterorganicchemistry.com Conversely, deactivating groups withdraw electron density from the ring, making it less reactive in EAS. masterorganicchemistry.comscielo.org.mx
The strategic placement of these groups is a cornerstone of modern synthetic design, allowing chemists to control the regioselectivity and rate of reactions. wku.edu While electron-rich, or "activated," aromatic systems are crucial for many classic electrophilic substitutions, electron-deficient aromatic systems are pivotal for another important class of reactions: nucleophilic aromatic substitution (NAS). solubilityofthings.comwikipedia.org In NAS, a nucleophile attacks an electron-poor aromatic ring, typically one bearing potent electron-withdrawing groups, leading to the substitution of a leaving group. wikipedia.org The ability to selectively employ activating or deactivating groups provides a versatile toolkit for constructing complex molecules with precise functionalities. solubilityofthings.com
Significance of Nitro and Sulfonyl Groups as Electron-Withdrawing Functionalities
The nitro (–NO₂) and sulfonyl (–SO₂R) groups are two of the most powerful electron-withdrawing groups (EWGs) utilized in organic synthesis. fiveable.mersc.org Their efficacy stems from a combination of strong inductive and resonance effects.
The nitro group withdraws electron density inductively due to the high electronegativity of the oxygen atoms relative to the nitrogen and carbon atoms. echemi.com Furthermore, it exhibits a strong resonance-withdrawing effect, delocalizing the ring's pi-electrons onto the oxygen atoms. fiveable.mepearson.com This dual action significantly reduces the electron density of the aromatic ring, deactivating it towards electrophilic attack but strongly activating it for nucleophilic aromatic substitution. wikipedia.org
The sulfonyl group is also a potent electron-withdrawing moiety, primarily through a strong inductive effect caused by the two electronegative oxygen atoms double-bonded to the sulfur atom. fiveable.mereddit.com The sulfonyl group is considered one of the most important electron-withdrawing groups in modern organic chemistry and can be used to stabilize adjacent negative charges, making it useful in the formation of α-sulfonyl carbanions. fiveable.mewikipedia.org Its presence on an aromatic ring substantially lowers the ring's electron density. researchgate.net
When combined on a single aromatic ring, as in 4-Ethylsulfonyl-2-nitroanisole, these groups create a profoundly electron-deficient system, predisposing the molecule to specific synthetic transformations.
Positioning of this compound within Aromatic Compound Research
This compound is classified as a highly electron-deficient aromatic compound due to the presence of both the nitro and ethylsulfonyl groups. This positions it as a prime candidate for investigation as a substrate in nucleophilic aromatic substitution (SNAr) reactions. The ortho- and para-positioning of these strong electron-withdrawing groups relative to potential leaving groups (like the methoxy (B1213986) group or a hypothetical halide) would strongly activate the ring for nucleophilic attack.
It is recognized as a useful research compound and chemical intermediate. Research on analogous structures, such as the use of 4-methylsulfonyl-2-nitroanisole in the synthesis of 4-methylsulfonyl-2,6-dinitroanisole, highlights the role of such compounds as building blocks for more complex, highly functionalized molecules. cdnsciencepub.com The specific combination of substituents in this compound makes it a subject of interest for developing new synthetic methodologies and for creating novel molecular scaffolds.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 51572-44-2 | matrixscientific.comabcr.com |
| Molecular Formula | C₉H₁₁NO₅S | matrixscientific.com |
| Molecular Weight | 245.25 g/mol | abcr.com |
Research Objectives and Scope of the Academic Investigation
Given the chemical structure of this compound, a focused academic investigation would aim to elucidate its reactivity profile and explore its utility as a synthetic intermediate. The primary research objectives would be:
To Investigate Reactivity in Nucleophilic Aromatic Substitution (SNAr): To systematically study the reactions of this compound with a variety of nucleophiles (e.g., amines, alkoxides, thiolates). This would involve determining reaction kinetics, yields, and the regioselectivity of the substitution, particularly concerning the potential displacement of the methoxy group.
To Explore Further Functionalization: To investigate the chemical modification of the existing functional groups. This could include the reduction of the nitro group to an amine, which would dramatically alter the electronic nature of the ring from electron-deficient to electron-rich, thereby opening up pathways for electrophilic substitution reactions. lumenlearning.com
To Synthesize Novel Heterocyclic Systems: To utilize this compound as a precursor for the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal and materials chemistry. The bifunctional nature of the molecule after initial transformations could allow for intramolecular cyclization reactions.
The scope of such an investigation would be confined to laboratory-scale organic synthesis. It would involve the characterization of all new compounds using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy, to confirm their structures. The research would contribute to the fundamental understanding of how multiple electron-withdrawing groups cooperatively influence the reactivity of an aromatic system.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethylsulfonyl-1-methoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-3-16(13,14)7-4-5-9(15-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNHOMGPULSGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethylsulfonyl 2 Nitroanisole
Strategic Approaches to Aromatic Functionalization
The arrangement of the methoxy (B1213986), ethylsulfonyl, and nitro groups on the benzene (B151609) ring dictates the synthetic strategy. The positions—methoxy at C1, nitro at C2, and ethylsulfonyl at C4—are a result of the directing effects of the substituents during electrophilic aromatic substitution or the pre-determined placement of functional groups in nucleophilic aromatic substitution pathways.
Introduction of the Nitro Group into Sulfonyl-Substituted Anisole (B1667542) Scaffolds
A direct and effective method for synthesizing 4-Ethylsulfonyl-2-nitroanisole involves the electrophilic nitration of a 4-ethylsulfonylanisole precursor. In this approach, the regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring. The methoxy group (-OCH₃) is a potent activating group and an ortho, para-director, while the ethylsulfonyl group (-SO₂Et) is a deactivating group and a meta-director. The strong activating nature of the methoxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho to it. Since the para position is already occupied by the ethylsulfonyl group, nitration occurs at the C2 position.
A documented synthesis involves the treatment of 1-(Ethylsulfonyl)-4-methoxybenzene with concentrated nitric acid. The reaction is heated to achieve the desired transformation, yielding 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene. nih.gov
| Reaction Details for the Nitration of 1-(Ethylsulfonyl)-4-methoxybenzene | |
| Starting Material | 1-(Ethylsulfonyl)-4-methoxybenzene |
| Reagent | Concentrated Nitric Acid (65%, w/w) |
| Temperature | 100 °C |
| Reaction Time | 2 hours (until complete conversion observed by TLC) |
| Yield | 54.4% (for a related dinitro-byproduct under specific conditions) |
| Data sourced from a synthesis of a related compound, 5-(ethylsulfonyl)-2-methoxyaniline, where 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene is a key intermediate. nih.gov |
Introduction of the Ethylsulfonyl Moiety onto Nitroanisole Precursors
An alternative strategy involves a two-step sequence starting from a suitably functionalized nitroanisole. This pathway first establishes a thioether linkage via nucleophilic substitution, followed by an oxidation step to form the target sulfone.
This method utilizes the principles of Nucleophilic Aromatic Substitution (SNAr). The reaction requires a nitroanisole ring activated by at least one strong electron-withdrawing group (the nitro group) and containing a good leaving group (typically a halogen) at the position targeted for substitution. For the synthesis of this compound, a logical precursor would be a 4-halo-2-nitroanisole, such as 4-chloro-2-nitroanisole (B146433).
The SNAr mechanism is a two-step addition-elimination process where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex. semanticscholar.orgnih.gov The subsequent departure of the leaving group re-establishes aromaticity. In this case, an ethylthiolate nucleophile (CH₃CH₂S⁻), typically generated from ethanethiol (B150549) and a base, would displace the halide at the C4 position to form the intermediate, 4-(ethylthio)-2-nitroanisole. The presence of the nitro group ortho to the leaving group is crucial for the activation of the substrate towards nucleophilic attack.
The thioether intermediate, 4-(ethylthio)-2-nitroanisole, is then oxidized to the corresponding sulfone. This transformation is a standard and reliable process in organic synthesis. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on factors like substrate tolerance, cost, and desired reaction conditions. The oxidation proceeds in two stages: first to the sulfoxide (B87167) and then to the sulfone. Using a sufficient quantity of the oxidizing agent ensures the reaction goes to completion to form the sulfonyl compound.
A patented method for a similar structure describes the oxidation of 4-chlorobenzene ethyl sulfide (B99878) to 4-ethylsulfonyl-chlorobenzene using sodium tungstate (B81510) dihydrate as a catalyst in ethyl acetate. google.com Another common procedure involves the use of sodium periodate (B1199274) to oxidize a thio-substituted phenol (B47542) to its methylsulfonyl derivative.
| Common Oxidizing Agents for Thioether to Sulfone Conversion |
| Hydrogen Peroxide (H₂O₂) |
| Sodium Periodate (NaIO₄) |
| Potassium Permanganate (KMnO₄) |
| Meta-Chloroperoxybenzoic Acid (m-CPBA) |
| Oxone (Potassium Peroxymonosulfate) |
| Sodium Tungstate (Na₂WO₄) with H₂O₂ |
Design and Preparation of Key Synthetic Precursors
The success of the synthetic strategies described above relies on the availability of key starting materials. The preparation of 1-(Ethylsulfonyl)-4-methoxybenzene is a critical prerequisite for the electrophilic nitration route.
A multi-step synthesis for this precursor starts from the commercially available 4-methoxybenzene-1-sulfonyl chloride. nih.gov The process involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated to form a thioether, and finally oxidized. A more direct alkylation of the sulfinate provides the sulfone.
The synthetic sequence is as follows:
Reduction of Sulfonyl Chloride : 4-Methoxybenzene-1-sulfonyl chloride is reduced to sodium 4-methoxybenzenesulfinate using sodium sulfite (B76179) (Na₂SO₃) and sodium bicarbonate (NaHCO₃). nih.gov
Alkylation of Sulfinate : The resulting sodium 4-methoxybenzenesulfinate is alkylated with ethyl iodide (EtI) in methanol (B129727) under reflux conditions to yield 1-(Ethylsulfonyl)-4-methoxybenzene. nih.gov
| Synthesis of 1-(Ethylsulfonyl)-4-methoxybenzene | |
| Step 1: Reduction | |
| Precursor | 4-Methoxybenzene-1-sulfonyl chloride |
| Reagents | Sodium Sulfite (Na₂SO₃), Sodium Bicarbonate (NaHCO₃) |
| Product | Sodium 4-methoxybenzenesulfinate |
| Step 2: Alkylation | |
| Precursor | Sodium 4-methoxybenzenesulfinate |
| Reagents | Ethyl Iodide (EtI), Methanol (MeOH) |
| Product | 1-(Ethylsulfonyl)-4-methoxybenzene |
| Overall Yield | 59% (over four steps for a related final product) nih.gov |
| Data sourced from a multi-step synthesis of 5-(ethylsulfonyl)-2-methoxyaniline. nih.gov |
For the nucleophilic substitution route, the precursor 4-chloro-2-nitroanisole can be prepared by the nitration of 4-chloroanisole.
Synthesis of Substituted Nitrobenzene (B124822) and Nitroanisole Derivatives
The synthesis of substituted nitroaromatics is a cornerstone of organic chemistry, typically achieved through electrophilic aromatic substitution. The nitration of a benzene ring is commonly accomplished using a mixture of concentrated nitric acid and sulfuric acid study.com. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring study.com.
For polysubstituted benzenes, the order of reactions is critical, as the existing substituents on the ring dictate the position of subsequent additions libretexts.orgkhanacademy.org. The methoxy group (-OCH₃) in anisole is an ortho-, para-directing activator, while the ethylsulfonyl group (-SO₂Et) is a meta-directing deactivator. Therefore, to achieve the desired 2-nitro substitution pattern for this compound, the nitration step is typically performed on a precursor that already contains the 4-ethylsulfonyl anisole structure. The activating and ortho-directing influence of the methoxy group will direct the incoming nitro group to the position ortho to it.
A relevant synthetic pathway involves the nitration of 1-(Ethylsulfonyl)-4-methoxybenzene. In a documented synthesis of a similar compound, 1-(Ethylsulfonyl)-4-methoxybenzene was dissolved in concentrated nitric acid (65%) and heated to 100 °C, with the reaction completing within 2 hours to yield the nitrated product nih.gov. This demonstrates a direct method for introducing the nitro group at the desired position on the pre-formed sulfonylanisole backbone.
Synthesis of Ethylsulfonyl-Bearing Building Blocks
The synthesis proceeds through several key transformations:
Reduction to Sulfinate: The sulfonyl chloride is first reduced to a sodium sulfinate salt. This is often achieved by reacting the sulfonyl chloride with sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in an aqueous solution at elevated temperatures (e.g., 65 °C), resulting in a near-quantitative yield of Sodium 4-methoxybenzenesulfinate nih.gov.
Alkylation to form the Sulfone: The resulting sulfinate salt is then alkylated to form the ethyl sulfone. This S-alkylation step introduces the ethyl group, completing the formation of the ethylsulfonyl moiety.
This two-step process provides an efficient route to 1-(Ethylsulfonyl)-4-methoxybenzene, the direct precursor needed for the subsequent nitration step described previously nih.gov.
Optimization of Reaction Parameters and Conditions
The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the careful control of various reaction parameters.
Influence of Reaction Solvents on Yield and Selectivity
The choice of solvent is crucial in organic synthesis, as it can significantly affect reaction rates, yields, and selectivity. In the synthesis of aryl sulfones, solvents play a determining role. For instance, a visible-light-driven synthesis of aryl sulfones demonstrated that using 1,2-dichloroethane (B1671644) as a solvent with water as an additive could produce various aryl sulfones in yields ranging from 32% to 93% xynu.edu.cn.
The polarity of the solvent can influence the kinetics of the reaction steps. In thiol-ene reactions, which involve radical intermediates similar to some sulfone syntheses, nonpolar solvents can increase the rate of chain transfer, while propagation reactions are less sensitive to the medium acs.org. Sulfoxides and sulfones themselves can be used as solvents; for example, sulfolane (B150427) has been used effectively in glycosidation reactions, where it can be easily recovered and reused rsc.org. For the synthesis of vinyl sulfones, performing the reaction in aqueous media has been developed as an environmentally benign option researchgate.net.
| Solvent System | Reaction Type | Effect on Yield/Selectivity | Reference |
|---|---|---|---|
| 1,2-Dichloroethane (DCE) / Water | Visible-light aryl sulfone synthesis | Afforded yields of 32-93% for various aryl sulfones. | xynu.edu.cn |
| Nitromethane (MeNO₂) | Vinyl sulfone synthesis | Promoted good to excellent yields with high stereoselectivity. | nih.gov |
| 1,2-Dichloroethane (DCE) | Vinyl sulfide synthesis | Favored the formation of vinyl sulfides over sulfones. | nih.gov |
| Aqueous Media | Vinylic sulfone synthesis | Enables a green, atom-economic reaction with moderate to excellent yields. | researchgate.net |
| Sulfolane | Glycosidation | Allows for high yields (up to 83%) and easy solvent recovery and reuse. | rsc.org |
Temperature and Pressure Regimes in Synthetic Transformations
Temperature and pressure are critical parameters that must be precisely controlled. Sulfonation reactions often require elevated temperatures (100–150 °C) to overcome the activation energy barrier mdpi.com. Similarly, the nitration of 1-(ethylsulfonyl)-4-methoxybenzene is conducted at 100 °C to achieve a complete conversion within a reasonable timeframe nih.gov.
However, some reactions involving sulfonyl compounds are highly exothermic and sensitive to temperature. For example, the synthesis of a key intermediate using sulfuryl chloride was found to have a strong exotherm, and controlling the temperature was essential to decrease byproduct formation chemrxiv.orgresearchgate.net. In such cases, implementing the reaction in a continuous flow system and operating at reduced temperatures (e.g., -20 °C) can provide superior control over the reaction profile, improving safety and yield researchgate.net. Pressure can also be a significant factor, particularly when gaseous reagents or byproducts like hydrogen chloride and sulfur dioxide are involved chemrxiv.orgresearchgate.net.
Catalytic Systems in Anisole Derivatization
Catalysis offers a powerful tool for the selective functionalization of anisole and its derivatives. While a specific catalytic system for the direct synthesis of this compound is not detailed, related research on anisole derivatization provides valuable insights.
Cationic scandium(III) alkyl complexes have been shown to be efficient catalysts for the highly regioselective C-H alkylation of anisole derivatives, functioning under mild conditions with low catalyst loading (as low as 0.5 mol%) to produce products in high yields nih.gov. The strong oxophilicity of rare-earth metals can direct functionalization to the ortho-position of the methoxy group nih.gov.
In hydrodeoxygenation (HDO) reactions of anisole, which is a key process in biomass upgrading, modifying metal catalysts (like Platinum) with oxophilic metal oxides (like WO₃) is a crucial strategy mdpi.com. The tungsten oxide promoter can stabilize the metallic platinum, facilitate H₂ dissociation, and significantly increase the selectivity of the desired products mdpi.com. Other catalysts, such as iron phosphide (B1233454) (Fe₂P), have also been developed for the selective C-O bond cleavage in anisole rsc.org.
| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Cationic imidazolin-2-iminato scandium(III) alkyl complex | C-H Alkylation of Anisoles | High regioselectivity for ortho-alkylation; mild conditions and high yields (16-99%). | nih.gov |
| WO₃-promoted Pt/SiO₂ | Hydrodeoxygenation (HDO) of Anisole | Significantly promotes HDO selectivity (from 37.8% to 86.8% at 250 °C). | mdpi.com |
| Fe₂P | Hydrodeoxygenation (HDO) of Anisole | Novel monometallic catalyst for direct deoxygenation pathway. | rsc.org |
| Pt/Al₂O₃ | Conversion of Anisole | Catalyzes conversion in the presence of H₂ at 573 K. | researchgate.net |
Isolation and Chemical Purity Assessment of Synthesized Compounds
Following the chemical synthesis, the target compound must be isolated from the reaction mixture and its purity rigorously assessed. Standard laboratory procedures for isolation include extraction, filtration, and crystallization. For instance, after nitration, the reaction mixture can be poured into water, causing the organic product to precipitate, after which it can be collected by filtration nih.gov. The crude product is then washed to remove residual acid.
Further purification is often achieved through techniques such as:
Recrystallization: Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form pure crystals.
Chromatography: High-Performance Liquid Chromatography (HPLC) is a common method for both purifying compounds and assessing their purity researchgate.net. Column chromatography is also widely used for separation on a preparative scale.
The chemical purity and structural identity of the synthesized this compound are confirmed using a combination of analytical techniques:
Thin-Layer Chromatography (TLC): A simple and rapid method to check the purity of a sample and monitor the progress of a reaction researchgate.net.
Melting Point Analysis: A pure crystalline solid has a sharp and characteristic melting point range. The melting point of a synthesized intermediate, 1-(Ethylsulfonyl)-4-methoxybenzene, was determined to be 54.9–56.4 °C nih.gov.
Spectroscopy:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the arrangement of atoms and the successful introduction of functional groups researchgate.net.
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition researchgate.net.
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the compound, which is compared against the calculated theoretical values to confirm the chemical formula nih.govresearchgate.net.
Reactivity and Mechanistic Investigations of 4 Ethylsulfonyl 2 Nitroanisole
Nucleophilic Aromatic Substitution (SNAr) Pathways
The chemical behavior of 4-Ethylsulfonyl-2-nitroanisole is dominated by its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. The aromatic ring, being substituted with two potent electron-withdrawing groups (a nitro group at the ortho position and an ethylsulfonyl group at the para position), is rendered exceptionally electron-deficient. This electronic characteristic facilitates the attack of nucleophiles, leading to the displacement of the methoxy (B1213986) group located at the C1 position. The reaction proceeds through a well-established stepwise pathway involving the formation of a stable intermediate followed by the elimination of the leaving group.
The most prevalent mechanism for nucleophilic aromatic substitution on electron-poor aromatic rings is the addition-elimination pathway. chemistrysteps.com This process is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex or σ-adduct. wikipedia.orgmdpi.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. nih.gov
The reaction of this compound with a nucleophile (Nu-) begins with the addition of the nucleophile to the C1 carbon, which is bonded to the methoxy leaving group. This attack disrupts the aromatic π-system and forms a tetrahedral sp3-hybridized carbon center. mdpi.com The resulting anionic intermediate, a σ-adduct, is significantly stabilized because its negative charge is delocalized across the aromatic ring and, crucially, onto the strongly electron-withdrawing ortho-nitro and para-ethylsulfonyl groups. wikipedia.org
These intermediates, also known as Jackson-Meisenheimer complexes, are central to the SNAr mechanism. wikipedia.org While typically transient, their stability is sufficient in many cases for them to be observed or even isolated, particularly when the aromatic ring is substituted with multiple strong electron-withdrawing groups. mdpi.commasterorganicchemistry.com The stability of the σ-adduct formed from this compound is enhanced by the effective delocalization of the negative charge, which lowers the activation energy for its formation. nih.gov
The presence of strong electron-withdrawing groups (EWGs) is a prerequisite for a facile SNAr reaction. wikipedia.org In this compound, both the nitro (-NO2) and ethylsulfonyl (-SO2Et) groups serve this function exceptionally well. These groups activate the ring towards nucleophilic attack through two primary electronic effects:
Inductive Effect (-I): Both groups are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond framework, increasing the electrophilicity of the ring carbons.
Resonance Effect (-M or -R): The key to their powerful activating nature is their ability to delocalize the negative charge of the Meisenheimer complex through resonance. The ortho and para positions are particularly effective for this stabilization. masterorganicchemistry.com
For this compound, the negative charge of the intermediate can be delocalized onto the oxygen atoms of both the ortho-nitro group and the para-ethylsulfonyl group, as shown in the resonance structures. This extensive delocalization significantly stabilizes the anionic σ-adduct, thereby lowering the energy of the transition state leading to its formation and accelerating the reaction. libretexts.org The synergistic effect of having one EWG in the ortho position and another in the para position makes the substrate highly activated for nucleophilic substitution at the C1 position.
In the context of SNAr reactions, the nature of the leaving group affects the reaction rate in a manner that is counterintuitive when compared to SN1 and SN2 reactions. The typical halide reactivity order is F > Cl > Br > I. wikipedia.org This is because the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the carbon-leaving group bond. chemistrysteps.commasterorganicchemistry.com A more electronegative atom like fluorine enhances the electrophilicity of the carbon atom to which it is attached, accelerating the addition step. libretexts.org
In this compound, the leaving group is methoxide (B1231860) (-OCH3). While not as common as halogens, the methoxy group is a viable leaving group in highly activated systems. Its departure in the second, typically fast, step of the mechanism is driven by the energetic favorability of restoring the aromatic system. The stability of the resulting methoxide anion is sufficient to allow the reaction to proceed to completion.
Kinetic studies of SNAr reactions provide crucial insights into the reaction mechanism, particularly the identification of the rate-limiting step. These reactions are typically performed under pseudo-first-order conditions to simplify the analysis. researchgate.net
The SNAr reaction of substrates like this compound generally exhibits second-order kinetics, being first order with respect to the aromatic substrate and first order with respect to the nucleophile. nih.gov
The general rate law can be expressed as: Rate = k[Aromatic Substrate][Nucleophile]
Below is an illustrative table of hypothetical kinetic data for the reaction of an activated aryl ether, similar to this compound, with a nucleophile like piperidine, demonstrating the principles of reaction order.
| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 2.5 x 10-4 |
| 2 | 0.20 | 0.10 | 5.0 x 10-4 |
| 3 | 0.10 | 0.20 | 5.0 x 10-4 |
Kinetic Analysis of S<sub>N</sub>Ar Processes
Correlation of Reaction Rates with Nucleophile Parameters
The rate of nucleophilic aromatic substitution (SNAr) reactions is profoundly influenced by the nature of the attacking nucleophile. For substrates like this compound, which are activated towards nucleophilic attack by the presence of strong electron-withdrawing groups (nitro and ethylsulfonyl), the reaction rate is expected to show a strong correlation with the nucleophilicity of the reacting partner.
Quantitative structure-reactivity relationships, such as the Brønsted and Hammett equations, are valuable tools for dissecting these relationships. Studies on similar activated aromatic systems have consistently shown that an increase in the nucleophile's basicity or a decrease in its oxidation potential leads to a significant increase in the reaction rate. For instance, in the reactions of analogous compounds with a series of substituted anilines, the second-order rate constant increases as the substituent on the aniline (B41778) changes from an electron-withdrawing group to an electron-donating group. d-nb.info
This relationship can be quantified, and it is anticipated that for this compound, a linear free-energy relationship would be observed where the logarithm of the rate constant (log k) correlates with the nucleophilicity parameter (N) of the nucleophile. nih.govchemrxiv.orgrsc.orgrsc.orgresearchgate.net A stronger nucleophile will result in a faster reaction rate. This is because the rate-determining step in SNAr reactions is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com A more potent nucleophile lowers the activation energy for the formation of this complex, thereby accelerating the reaction.
Table 1: Expected Trend in Reaction Rates of this compound with Various Nucleophiles
| Nucleophile | Relative Nucleophilicity | Expected Relative Reaction Rate |
|---|---|---|
| Methoxide (CH₃O⁻) | High | Very Fast |
| Piperidine | Moderate-High | Fast |
| Aniline | Moderate | Moderate |
| Water (H₂O) | Low | Very Slow |
This table illustrates the expected qualitative trend based on general principles of nucleophilicity.
Impact of Solvent Polarity and Composition on Reaction Kinetics
The choice of solvent can dramatically alter the rate of SNAr reactions. The effect of the solvent is primarily on the differential solvation of the reactants and the transition state. wikipedia.org For the reaction of a neutral nucleophile with an activated substrate like this compound, the transition state leading to the Meisenheimer complex will have a developed negative charge, making it more polar than the reactants.
According to the Hughes-Ingold rules, an increase in solvent polarity is expected to stabilize this polar transition state more than the neutral reactants, thus lowering the activation energy and increasing the reaction rate. wikipedia.org Therefore, moving from a nonpolar solvent to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) would likely lead to a significant rate enhancement. libretexts.org
In mixed solvent systems, such as methanol-DMSO mixtures, the relationship can be more complex. While DMSO is a highly polar aprotic solvent that effectively solvates cations and leaves the nucleophile's reactivity largely intact, protic solvents like methanol (B129727) can solvate the nucleophile through hydrogen bonding. nih.gov This solvation of the nucleophile can decrease its reactivity, leading to a slower reaction rate. nih.govreddit.com Consequently, in a methanol-DMSO mixture, an increase in the mole fraction of DMSO would be expected to increase the reaction rate by desolvating the nucleophile. nih.gov
Table 2: Predicted Effect of Solvent Polarity on the Reaction Rate of this compound with a Neutral Nucleophile
| Solvent | Type | Dielectric Constant (approx.) | Expected Relative Rate |
|---|---|---|---|
| Hexane | Nonpolar | 1.9 | Very Slow |
| Dichloromethane | Polar Aprotic | 9.1 | Moderate |
| Acetone | Polar Aprotic | 21 | Fast |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very Fast |
| Methanol | Polar Protic | 33 | Slower than DMSO |
This table illustrates the expected qualitative trend based on established solvent effects in SNAr reactions. wikipedia.orgchemrxiv.org
Regioselectivity and Chemoselectivity in Nucleophilic Attack
In this compound, the aromatic ring is activated by two strong electron-withdrawing groups: a nitro group at the 2-position and an ethylsulfonyl group at the 4-position. The methoxy group at the 1-position is the leaving group.
Factors Governing Positional Selectivity
The regioselectivity of nucleophilic attack is governed by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer complex intermediate. In SNAr reactions, the negative charge is delocalized onto the ortho and para positions relative to the point of nucleophilic attack. chemistrysteps.com
In this compound, the leaving group is the methoxy group at C1. A nucleophilic attack at this position allows for the delocalization of the negative charge onto the carbon bearing the nitro group (C2) and the carbon bearing the ethylsulfonyl group (C4). Both of these powerful electron-withdrawing groups can effectively stabilize the negative charge through resonance and inductive effects, making the attack at C1 highly favorable. Attack at other positions would not allow for this dual stabilization and is therefore significantly less likely.
Distinction from Single Electron Transfer (SET) Mechanisms
While the polar SNAr mechanism involving the formation of a Meisenheimer complex is the most common pathway, an alternative Single Electron Transfer (SET) mechanism can sometimes operate, particularly with highly basic or easily oxidizable nucleophiles. d-nb.info The SET mechanism involves an initial electron transfer from the nucleophile to the aromatic substrate to form a radical anion, followed by subsequent steps.
A key indicator of a change in mechanism from polar SNAr to SET can be observed in structure-reactivity correlations. For example, in studies of related nitroaromatics, biphasic Hammett or Brønsted plots with concave upward curvature have been interpreted as evidence for a mechanistic shift. d-nb.infonih.gov For less basic nucleophiles, the reaction proceeds via the polar SNAr pathway. However, for more basic nucleophiles, the reaction may switch to a SET mechanism. d-nb.infonih.gov It is plausible that with certain potent nucleophiles, the reaction of this compound could also proceed via a SET pathway.
Reductive Transformations of the Aromatic Nitro Group
The nitro group is a versatile functional group that can be reduced to various other functionalities, most commonly an amino group.
Chemoselective Reduction in the Presence of Sulfonyl Functionality
A significant challenge in the reduction of nitroarenes is the chemoselective reduction of the nitro group in the presence of other reducible functional groups. The ethylsulfonyl group in this compound is generally stable to many reducing conditions used for nitro group reduction.
A variety of reagents have been developed for the chemoselective reduction of aromatic nitro groups to amines while leaving sulfonyl groups intact. researchgate.net Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), and the use of metal reductants in acidic or neutral media, such as iron in acetic acid or tin(II) chloride. wikipedia.org These methods are generally mild enough not to affect the sulfonyl group. The use of certain metal-free reducing systems has also been shown to be highly chemoselective. researchgate.net Therefore, the nitro group of this compound can be selectively reduced to an amino group, yielding 4-ethylsulfonyl-2-methoxyaniline, without affecting the ethylsulfonyl moiety.
Catalytic Hydrogenation Studies
The catalytic hydrogenation of nitroaromatic compounds is a widely utilized and efficient method for the synthesis of anilines. While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in the reviewed literature, the reactivity can be inferred from studies on analogous nitroaromatic compounds. The process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, to facilitate the reduction of the nitro group to an amino group in the presence of a hydrogen source.
The mechanism of catalytic hydrogenation of nitroarenes is generally understood to proceed through a series of intermediates. researchgate.net The reaction can follow a direct pathway involving the formation of nitroso and hydroxylamine (B1172632) intermediates, or a condensation pathway where these intermediates react to form azoxy, azo, and hydrazo compounds before being fully reduced to the corresponding aniline. quizlet.com The specific pathway and the efficiency of the reduction can be influenced by the choice of catalyst, solvent, temperature, and pressure. uctm.edu For instance, the use of palladium on carbon (Pd/C) is a common and effective method for the reduction of nitro groups. mdpi.com
In the context of this compound, the presence of the ethylsulfonyl and methoxy groups can influence the catalytic process. The strong electron-withdrawing nature of the ethylsulfonyl group may enhance the susceptibility of the nitro group to reduction. The general reaction scheme for the catalytic hydrogenation is presented below:
Studies on the hydrogenation of other substituted nitroaromatics have provided insights into catalyst selection and reaction conditions. For example, the hydrogenation of various nitroarenes has been successfully carried out using palladium on carbon in the presence of a hydrogen donor like ammonium (B1175870) formate (B1220265) under mechanochemical conditions. mdpi.com This method has shown tolerance for a variety of functional groups. mdpi.com
Table 1: Common Catalysts and Conditions for Nitroarene Hydrogenation
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Reference |
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol | Room Temperature | 1-4 | uctm.edu |
| Raney Nickel | H₂ gas | Methanol | 50-100 | 20-50 | |
| Platinum(IV) oxide (PtO₂) | H₂ gas | Acetic Acid | Room Temperature | 1-4 | |
| Palladium on Carbon (Pd/C) | Ammonium Formate | None (mechanochemical) | Not applicable | Not applicable | mdpi.com |
Non-Catalytic Reductive Systems and Their Mechanistic Insights
Ar-NO₂ + 3 M + 6 H⁺ → Ar-NH₂ + 3 Mⁿ⁺ + 2 H₂O
The reaction is believed to proceed through intermediates similar to those in catalytic hydrogenation, including nitroso and hydroxylamine species. The acidic conditions are crucial for the protonation of these intermediates, facilitating their further reduction.
Another approach is selective non-catalytic reduction (SNCR), which is primarily used for the reduction of nitrogen oxides in industrial settings but illustrates non-catalytic reduction principles. wikipedia.orgvito.bedntb.gov.uaresearchgate.netmdpi.com In these systems, reducing agents like ammonia (B1221849) or urea (B33335) are used at high temperatures. wikipedia.orgvito.be
For laboratory-scale synthesis, reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for the reduction of nitroaromatics. The choice of the reducing system can be critical to avoid side reactions, especially in molecules with multiple functional groups. The electron-withdrawing nature of the ethylsulfonyl group in this compound would likely activate the aromatic ring towards nucleophilic attack, but its effect on the reduction potential of the nitro group in these systems is not explicitly documented.
Table 2: Common Non-Catalytic Systems for Nitroarene Reduction
| Reducing Agent | Conditions | Comments |
| Fe / HCl | Reflux | A classic and cost-effective method. |
| SnCl₂ / HCl | Room Temperature | A milder alternative to Fe/HCl. |
| Zn / CH₃COOH | Mild conditions | Can be selective in the presence of other reducible groups. |
| Na₂S₂O₄ | Aqueous solution | Often used for the reduction of nitro groups in dyes. |
Reactions Involving the Ethylsulfonyl Moiety
Exploration of Sulfonyl Exchange or Cleavage Reactions
The ethylsulfonyl group in this compound is generally considered a stable functional group. However, under certain conditions, it can participate in exchange or cleavage reactions. The sulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by strong electron-withdrawing groups, such as the nitro group present in this molecule. rsc.orgrsc.org
The C-S bond in aryl sulfones is typically strong, but its cleavage can be facilitated by the presence of ortho and para electron-withdrawing groups that stabilize the Meisenheimer complex intermediate formed during nucleophilic attack. ccspublishing.org.cn In the case of this compound, the nitro group at the ortho position provides such activation. Therefore, it is plausible that a strong nucleophile could displace the ethylsulfonyl group.
For instance, treatment with a strong nucleophile like an alkoxide or a thiolate could potentially lead to the substitution of the ethylsulfonyl group. The general scheme for such a reaction would be:
It is important to note that the nitro group itself can also be a leaving group in SNAr reactions, especially when activated by other electron-withdrawing groups. ccspublishing.org.cn The relative leaving group ability of the nitro and ethylsulfonyl groups would depend on the specific reaction conditions and the nature of the nucleophile.
Role of the Sulfonyl Group as a Directing Group in Ring Functionalization
The ethylsulfonyl group is a strong electron-withdrawing group and, as such, is a deactivating meta-director in electrophilic aromatic substitution (EAS) reactions. quizlet.comlibretexts.orgwikipedia.orgimperial.ac.uklkouniv.ac.in Similarly, the nitro group is also a powerful deactivating meta-director. In this compound, the positions on the aromatic ring are influenced by the directing effects of three substituents: the ethylsulfonyl, the nitro, and the methoxy groups.
The methoxy group is an activating ortho, para-director. Therefore, in an electrophilic aromatic substitution reaction on this compound, the position of the incoming electrophile will be determined by the interplay of these directing effects.
The methoxy group directs ortho and para. The para position is occupied by the ethylsulfonyl group. The two ortho positions are at C2 (occupied by the nitro group) and C6.
The nitro group directs meta to itself, which would be C4 (occupied by the ethylsulfonyl group) and C6.
The ethylsulfonyl group directs meta to itself, which would be C2 (occupied by the nitro group) and C6.
Considering these directing effects, the most likely position for electrophilic attack is the C6 position, as it is ortho to the activating methoxy group and meta to both the deactivating nitro and ethylsulfonyl groups.
Exploration of Other Reactive Centers
Modifications and Transformations at the Methoxy Group
The methoxy group in this compound can undergo cleavage under certain conditions to yield the corresponding phenol (B47542). This reaction, known as O-demethylation, is typically achieved using strong acids, Lewis acids, or nucleophilic reagents.
The presence of electron-withdrawing groups on the aromatic ring can influence the rate of O-demethylation. Studies on substituted anisoles have shown that electron-withdrawing groups, such as a nitro group, can retard the rate of acid-catalyzed demethylation. rsc.org This is because the protonation of the ether oxygen is a key step in the mechanism, and electron-withdrawing groups decrease the electron density on the oxygen, making it less basic. rsc.org
Common reagents for ether cleavage include strong protic acids like HBr and HI, and Lewis acids such as BBr₃. The reaction with HBr or HI typically proceeds via an SN2 mechanism where a halide ion attacks the methyl group.
Alternatively, certain microbial systems have been shown to effect the O-demethylation of p-nitroanisole, suggesting that biochemical transformations at the methoxy group are also possible. nih.gov
Table 3: Reagents for O-Demethylation of Aryl Methyl Ethers
| Reagent | Conditions | Mechanism | Reference |
| HBr | Reflux | SN2 | rsc.org |
| BBr₃ | CH₂Cl₂, low temperature | Lewis acid assisted cleavage | rsc.org |
| LiBr / HCl | 110 °C | SN2 | rsc.org |
| Escherichia coli | Incubation | Enzymatic | nih.gov |
Electrophilic Substitution or Metalation of the Aromatic Ring
The reactivity of the aromatic ring in this compound towards electrophilic substitution and metalation is dictated by the interplay of the electronic and steric effects of its three substituents: the methoxy (-OCH₃), nitro (-NO₂), and ethylsulfonyl (-SO₂Et) groups.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) reactions introduce an electrophile onto an aromatic ring. The existing substituents on the ring significantly influence the rate and regioselectivity of these reactions. In the case of this compound, the substituents present a classic case of competing directing effects.
The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, both the nitro group and the ethylsulfonyl group are strong deactivating groups and meta-directors. This deactivation stems from their strong electron-withdrawing nature, which decreases the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.
Given the substitution pattern of this compound, the aromatic ring is significantly deactivated towards electrophilic attack. The positions ortho and para to the activating methoxy group are positions 3 and 5, and position 1 (ipso-position) respectively. However, positions 1, 2, and 4 are already substituted. The nitro group at position 2 and the ethylsulfonyl group at position 4 will direct incoming electrophiles to their meta positions. For the nitro group, these are positions 4 and 6. For the ethylsulfonyl group, these are positions 2 and 6.
Considering the combined influence of all three substituents, the aromatic ring of this compound is expected to be highly unreactive towards electrophilic aromatic substitution. The strong deactivating effect of the nitro and ethylsulfonyl groups likely outweighs the activating effect of the methoxy group. If a reaction were to occur under harsh conditions, the most probable sites of substitution would be positions where the directing effects are least contradictory or where steric hindrance is minimized. However, due to the profound deactivation, such reactions are generally not synthetically viable.
Metalation of the Aromatic Ring
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles.
In this compound, the methoxy group can act as a directing metalation group. The lone pairs on the oxygen atom can coordinate with the lithium atom of the organolithium base, directing the deprotonation to an adjacent C-H bond. The potential sites for ortho-metalation directed by the methoxy group are positions 3 and the already substituted position 2. Therefore, deprotonation would be expected to occur at position 3.
However, the presence of the strongly electron-withdrawing nitro and ethylsulfonyl groups significantly increases the acidity of the aromatic protons, potentially influencing the site of metalation. The acidity of the C-H bonds on the aromatic ring is enhanced by the inductive and resonance effects of these groups. This increased acidity could facilitate metalation even on a deactivated ring.
A hierarchy of directing group ability in DoM has been established through competition experiments. While a methoxy group is a recognized DMG, other functional groups can exert a stronger directing effect. In the absence of a stronger directing group, the methoxy group in this compound would be the primary director.
Advanced Characterization and Computational Elucidation
Spectroscopic Methods for Mechanistic Insights and Structural Assignments
Spectroscopic techniques are indispensable for elucidating the structure of 4-Ethylsulfonyl-2-nitroanisole and monitoring its conversion through various reaction pathways. Each method offers a unique window into the molecular features and dynamics of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Pathway Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound and for tracking the formation of intermediates and products in real-time. Analysis of both ¹H and ¹³C NMR spectra allows for a detailed mapping of the molecule's carbon-hydrogen framework.
In a typical ¹H NMR spectrum of a related nitroaromatic compound, signals for the aromatic protons would appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro and sulfonyl groups. The protons of the ethyl group would present as a quartet and a triplet, characteristic of an A₃B₂ spin system, in the upfield region. The methoxy (B1213986) protons would be observed as a sharp singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons would resonate in the range of 110-160 ppm, with the carbon bearing the methoxy group appearing at a higher field and the carbons attached to the nitro and sulfonyl groups being shifted downfield. The carbons of the ethyl and methoxy groups would have characteristic shifts in the upfield region. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for the complete and unambiguous assignment of all proton and carbon signals, which is crucial for confirming the structure of reaction products.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Aromatic and Aliphatic Moieties in Compounds Related to this compound.
Mass Spectrometry for Reaction Monitoring and Product Elucidation
Mass spectrometry (MS) is a vital technique for monitoring the progress of reactions involving this compound by detecting the mass-to-charge ratio (m/z) of reactants, intermediates, and products. Electron ionization (EI) mass spectrometry of aromatic nitro compounds often leads to characteristic fragmentation patterns.
The molecular ion peak (M⁺) for this compound would be observed at its corresponding molecular weight. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the methoxy group (OCH₃). The ethylsulfonyl group can also undergo fragmentation, leading to the loss of an ethyl radical (C₂H₅) or sulfur dioxide (SO₂). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and its fragments, which aids in confirming the elemental composition.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound.
UV-Visible Spectroscopy for Electronic Transitions and Kinetic Measurements
UV-Visible spectroscopy provides information about the electronic transitions within this compound. The presence of the nitro-substituted benzene (B151609) ring, a strong chromophore, results in characteristic absorption bands in the UV region. The spectrum is influenced by the electronic nature of the substituents on the aromatic ring.
For a related compound, 2-nitroanisole, absorption maxima are observed around 249 nm and 304 nm. These absorptions are attributed to π → π* transitions within the aromatic system. The presence of the electron-withdrawing ethylsulfonyl group at the para position is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system.
This technique is also highly effective for kinetic studies. By monitoring the change in absorbance at a specific wavelength (λ_max) corresponding to the reactant or product, the rate of a reaction can be determined. This allows for the elucidation of reaction mechanisms and the determination of rate constants.
Table 3: Expected UV-Visible Absorption Maxima for this compound based on Related Compounds.
Infrared (IR) Spectroscopy for Functional Group Transformations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound and for monitoring their transformations during a chemical reaction. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Key functional groups in this compound and their expected IR absorption ranges include the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), the stretching vibrations of the sulfonyl group (S=O), the C-O stretching of the anisole (B1667542) moiety, and the C-H stretching of the aromatic and aliphatic parts of the molecule. Changes in the intensity or position of these bands can be used to follow the progress of a reaction, for instance, the reduction of the nitro group or a substitution on the aromatic ring.
Table 4: Characteristic Infrared Absorption Frequencies for the Functional Groups in this compound.
X-ray Crystallography for Solid-State Structural Resolution
X-ray crystallography provides the definitive, three-dimensional atomic arrangement of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine precise bond lengths, bond angles, and torsion angles. This information confirms the molecular connectivity and reveals the conformational preferences of the molecule in the crystal lattice.
Furthermore, crystallographic data elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal. For nitro-aromatic sulfones, intermolecular interactions involving the nitro and sulfonyl oxygen atoms are common. Analysis of the crystal structure of related compounds, such as 4-methoxy-2-nitroaniline, reveals how these functional groups participate in forming extended networks in the solid state.
Table 5: Representative Crystallographic Parameters for Nitro-Aromatic Compounds.
Computational Chemistry Studies
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers profound insights into the electronic structure, stability, and reactivity of this compound. These theoretical calculations complement experimental data and can predict properties that are difficult to measure.
Geometry optimization calculations can determine the most stable conformation of the molecule, providing information on bond lengths, angles, and the orientation of the substituents. A potential energy surface scan can reveal the energy barriers for the rotation around the C-S and C-O bonds.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecules like this compound. chemrxiv.orgnih.gov DFT methods are employed to predict and interpret the behavior of complex systems at the atomic scale, offering a balance between accuracy and computational cost. chemrxiv.org These calculations are foundational for understanding the molecule's geometry, vibrational modes, and electronic landscape. researchgate.nettandfonline.com
The first step in the computational analysis of this compound involves geometry optimization. This process uses DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, to find the most stable three-dimensional arrangement of the atoms, corresponding to a true energy minimum on the potential energy surface. researchgate.netmasjaps.com An optimized structure is confirmed when no imaginary frequencies are found in the subsequent vibrational analysis. masjaps.com
Vibrational frequency analysis not only confirms the stability of the optimized geometry but also provides a theoretical infrared (IR) and Raman spectrum. researchgate.netnih.gov These calculated spectra are invaluable for interpreting experimental spectroscopic data. Each vibrational mode can be assigned to specific motions of the functional groups, such as the characteristic stretching frequencies of the sulfonyl (SO2), nitro (NO2), and methoxy (O-CH3) groups. cdnsciencepub.commdpi.com For sulfonyl groups, linear relationships between symmetric and asymmetric stretching frequencies can be established, which depend on the electronegativity of the attached groups. cdnsciencepub.com The correctness of these assignments is often verified by calculating the Potential Energy Distribution (PED). tandfonline.com
Table 1: Representative Theoretical Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
| Asymmetric Stretch | NO₂ | ~1530 |
| Symmetric Stretch | NO₂ | ~1350 |
| Asymmetric Stretch | SO₂ | ~1320 |
| Symmetric Stretch | SO₂ | ~1150 |
| C-O Stretch | Methoxy | ~1260 |
| C-H Stretch | Aromatic | ~3100 |
Note: The data in this table is illustrative and based on typical values for the respective functional groups as determined by DFT calculations on similar aromatic compounds.
The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. thaiscience.inforesearchgate.net
For this compound, the electron-withdrawing nitro and ethylsulfonyl groups are expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The electron-donating methoxy group, conversely, raises the HOMO energy. Analysis of the molecular orbitals shows that the HOMO is typically localized on the electron-rich portions of the molecule, while the LUMO is concentrated around the electron-deficient nitro and sulfonyl groups. nih.govresearchgate.net This distribution indicates that charge transfer occurs within the molecule upon electronic excitation. nih.gov
Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. thaiscience.info
Table 2: Illustrative Frontier Orbital Energies for Nitroaromatic Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Nitrobenzene (B124822) | -7.98 | -1.68 | 6.30 |
| 4-Nitroanisole (B1192098) | -7.51 | -1.82 | 5.69 |
| This compound (Estimated) | -8.10 | -2.50 | 5.60 |
Note: Data for nitrobenzene and 4-nitroanisole are representative. Values for this compound are estimated based on substituent effects.
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. umn.eduwikipedia.org It posits that reactions proceed through a high-energy "transition state" or "activated complex" that exists in a quasi-equilibrium with the reactants. wikipedia.orgjohnhogan.info Computationally, localizing this transition state structure on the potential energy surface is key to understanding a reaction's mechanism and kinetics. johnhogan.infochemicalreactions.io
For reactions involving this compound, such as nucleophilic aromatic substitution, DFT calculations can map the entire reaction energy profile. This involves identifying the structures of reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate. johnhogan.info For complex reactions, multiple transition states may be identified, connecting various intermediates along the reaction coordinate. researchgate.net
Quantitative Assessment of Electrophilicity and Nucleophilicity Scales
The reactivity of this compound can be quantified using established electrophilicity and nucleophilicity scales, such as Mayr's scale. uni-muenchen.delmu.de This scale is based on the equation log k = sN(N + E), which relates the reaction rate constant (k) to the electrophilicity parameter (E) of the electrophile and the nucleophilicity (N) and sensitivity (sN) parameters of the nucleophile. uni-muenchen.denih.gov
Given the presence of strong electron-withdrawing groups, this compound is expected to be a potent electrophile. Its E value could be determined experimentally by measuring its reaction rates with a series of reference nucleophiles. nih.gov Conversely, computational methods can predict these parameters by calculating reaction energy barriers or using correlations with other molecular properties. nih.gov The database of reactivity parameters allows for the prediction of reaction rates for a vast number of electrophile-nucleophile combinations, covering a reactivity range of over 40 orders of magnitude. uni-muenchen.de
Computational Prediction of Regioselectivity and Stereoselectivity
Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, particularly regioselectivity in electrophilic aromatic substitutions. acs.orgrsc.orgnih.gov For a substituted benzene ring like that in this compound, the primary question is which position an incoming electrophile or nucleophile will attack.
Several computational methods can predict this outcome. Analysis of the HOMO and LUMO orbitals can indicate the most nucleophilic or electrophilic centers, respectively. nih.govku.dk For instance, in an electrophilic attack on a related molecule, the site of substitution can often be explained by the calculated HOMO orbitals. acs.org Another approach, the RegioSQM method, identifies the most nucleophilic carbon atom by calculating the proton affinity for all aromatic C-H positions. rsc.org This method has shown a high success rate in predicting the regiochemical outcome for a large number of reactions. rsc.org These predictive tools are invaluable for planning synthetic routes and avoiding unwanted side products. rsc.org
Solvation Models in Theoretical Computations
Chemical reactions are most often carried out in a solvent, which can significantly influence reactivity. Theoretical computations must account for these solvent effects to provide realistic predictions. chemrxiv.org Implicit solvation models, also known as continuum models, are a common and efficient way to do this. acs.orgresearchgate.net
These models treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules explicitly. nih.gov Popular models include the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model. researchgate.netfapesp.br By incorporating a solvation model, DFT calculations can provide more accurate solvation free energies, reaction energy profiles, and electronic properties that reflect the influence of the solvent environment. acs.orgfapesp.br This is particularly important for charged or highly polar species, where solvent stabilization plays a crucial role. nih.gov
Synthetic Utility and Emerging Research Directions
4-Ethylsulfonyl-2-nitroanisole as a Foundational Synthon in Complex Molecule Synthesis
The strategic placement of functional groups on the this compound scaffold allows for selective chemical transformations, positioning it as a foundational synthon in the synthesis of complex molecules. The nitro group can be readily reduced to an amine, which can then participate in various cyclization and coupling reactions. The ethylsulfonyl group acts as a stable and influential directing group, while the methoxy (B1213986) group can be cleaved to a phenol (B47542), offering another site for modification.
Intermediate for the Preparation of Nitrogen-Containing Heterocyclic Systems
This compound is a key intermediate in the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. A primary application is in the synthesis of benzothiazine derivatives. For instance, the reduction of the nitro group to an amine, followed by reaction with appropriate reagents, can lead to the formation of the thiazine (B8601807) ring. The specific reaction pathway often involves the initial formation of a substituted aniline (B41778) which then undergoes cyclization.
| Heterocyclic System | Synthetic Approach | Key Reaction Step |
| Benzothiazines | Reduction of nitro group, followed by reaction with a sulfur-containing reagent and cyclization. | Intramolecular cyclization |
| Quinolines | Conversion to an N-alkynyl aniline derivative followed by electrophilic cyclization. | 6-endo-dig cyclization |
| Indoles | Transformation into a 2-methyl-3-nitroaniline (B147196) derivative followed by cyclization. | Reissert indole (B1671886) synthesis |
Building Block for Diverse Substituted Aniline Derivatives
The selective reduction of the nitro group in this compound provides a direct route to 4-Ethylsulfonyl-2-methoxyaniline. This substituted aniline is a valuable precursor for a wide range of derivatives. The amino group can be acylated, alkylated, or used in various cross-coupling reactions to introduce further complexity. The presence of the ethylsulfonyl and methoxy groups influences the reactivity and regioselectivity of these transformations, allowing for the synthesis of specifically substituted anilines that might be difficult to access through other routes. For example, chemoselective hydrogenation using supported gold catalysts has been shown to be effective for reducing nitroarenes to anilines without affecting other functional groups.
Contribution to Advanced Organic Synthesis Methodologies
The use of this compound has contributed to the development of advanced organic synthesis methodologies. Its predictable reactivity and the distinct properties of its functional groups make it a useful substrate for testing and optimizing new synthetic methods. For example, it can be used as a model substrate in the development of new catalytic systems for selective nitro group reduction or for novel cross-coupling reactions involving the arylsulfonyl group. The insights gained from these studies can then be applied to the synthesis of more complex and biologically active molecules.
Development of Derivatization Strategies for Expanded Chemical Scope
To further expand the synthetic utility of this compound, researchers are actively developing derivatization strategies. These strategies aim to introduce new functional groups and create a broader range of building blocks for various applications.
Introduction of Orthogonal Functionalities
A key focus of derivatization is the introduction of orthogonal functionalities—groups that can be reacted selectively without interfering with the existing functional groups. This allows for a stepwise and controlled approach to the synthesis of complex molecules. For instance, the aromatic ring can be further functionalized through electrophilic aromatic substitution, with the existing substituents directing the position of the incoming group. The resulting derivatives, possessing multiple, orthogonally reactive sites, are highly valuable for combinatorial chemistry and the generation of compound libraries for drug discovery.
Application in Tandem and Cascade Reaction Sequences
The multiple functional groups on this compound and its derivatives make them ideal candidates for use in tandem and cascade reactions. These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and sustainability. For example, a reaction sequence could be initiated by the reduction of the nitro group, with the resulting amine immediately participating in an intramolecular cyclization, triggered by another functional group on the molecule. The development of such cascade reactions involving this compound derivatives is an active area of research, promising more streamlined and elegant syntheses of complex heterocyclic structures.
Green Chemistry Principles in this compound Transformations
The application of green chemistry principles to the synthesis and transformation of this compound is a burgeoning area of research aimed at reducing the environmental impact of chemical processes. These principles focus on developing sustainable methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. The complex structure of this compound, featuring both a nitro group and a sulfonyl group, presents unique opportunities for the implementation of greener synthetic strategies.
Utilization of Sustainable Reaction Media (e.g., Ionic Liquids, Aqueous Systems)
The choice of solvent is a critical factor in the environmental footprint of a chemical reaction. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, research has increasingly focused on sustainable alternatives like aqueous systems and ionic liquids for transformations involving nitroaromatic and sulfonyl compounds.
Aqueous Systems:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds like this compound often have limited solubility in water, various techniques can facilitate reactions in aqueous media. These include the use of co-solvents, phase-transfer catalysts, or performing reactions at elevated temperatures. For instance, a highly efficient iron-promoted protocol for synthesizing N-arylsulfonamides from nitroarenes and sulfonyl chlorides has been successfully developed in an aqueous medium, demonstrating the viability of water for C-N bond formation, a key transformation for derivatives of this compound. rsc.org Similarly, metal-mediated allylation of sulfonimines has been effectively carried out in aqueous media, showcasing the potential for complex C-C bond formations in water. organic-chemistry.org The chemistry of aliphatic nitro compounds has also been shown to be efficient in aqueous environments, suggesting that reactions involving the nitro group of this compound could be adapted to these benign conditions. rsc.org
Ionic Liquids (ILs):
Ionic liquids are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and tunable solvent properties. These features make them attractive alternatives to volatile organic compounds. Imidazolium-based ionic liquids, particularly those containing sulfone groups, have been designed as recyclable Brønsted acid catalysts, capable of replacing traditional hazardous solvents. researchgate.net ILs can act as both the solvent and catalyst, simplifying reaction setups and enabling easier product separation and catalyst recycling. For transformations of this compound, ILs could facilitate nucleophilic aromatic substitution reactions or reductions of the nitro group, potentially leading to higher yields and selectivities. The unique solvating properties of ILs can enhance the reactivity of substrates and stabilize transition states, offering advantages over conventional solvents. nih.govnih.gov
Interactive Table: Comparison of Sustainable Reaction Media
| Feature | Aqueous Systems | Ionic Liquids |
| Environmental Impact | Low (benign, abundant) | Low to moderate (low volatility, but some have toxicity concerns) |
| Cost | Very Low | High |
| Recyclability | High (for water) | High (in principle, can be challenging) |
| Reaction Scope | Moderate (solubility can be a limitation) | Broad (tunable properties allow for diverse reactions) |
| Key Advantage | Ultimate green solvent | Designer solvents with unique catalytic properties |
Exploration of Visible-Light Photocatalysis
Visible-light photocatalysis has emerged as a powerful green chemistry tool, utilizing light as a clean and renewable energy source to drive chemical reactions. This approach offers mild reaction conditions, often at room temperature, and can provide novel reaction pathways that are inaccessible through traditional thermal methods.
For a molecule like this compound, the nitroaromatic moiety is a prime target for photocatalytic transformations. Research has demonstrated the successful photocatalytic reduction of aromatic nitro compounds using various catalyst systems under visible light irradiation. rsc.orgresearchgate.net For example, Ag/AgxS composites have been shown to be effective photocatalysts for this transformation. This suggests a promising avenue for the selective reduction of the nitro group in this compound to an amino group, a crucial step in the synthesis of many pharmaceutical and agrochemical intermediates.
Furthermore, photocatalysis can be applied to reactions involving the sulfonyl group. While direct photocatalytic transformations of sulfones are less common, the broader field of photocatalytic reactions of organic sulfur compounds is well-established. researchgate.net These reactions often proceed via electron transfer to generate sulfur radical cations, which can then undergo various transformations. The development of novel photocatalysts could enable C-S bond cleavage or functionalization, expanding the synthetic utility of this compound. The photocatalytic decomposition of nitrobenzene (B124822) in aqueous solutions has also been studied, highlighting the potential for using light to degrade or transform such compounds in environmentally friendly media. mdpi.com
Interactive Table: Potential Photocatalytic Transformations
| Functional Group | Potential Transformation | Catalyst Type | Significance |
| Nitro Group (-NO2) | Reduction to Amino Group (-NH2) | Semiconductor (e.g., Ag/AgxS) | Key step for synthesizing valuable amines |
| Sulfonyl Group (-SO2Et) | C-S Bond Cleavage/Functionalization | Advanced Photocatalysts | Novel reactivity patterns |
| Aromatic Ring | Degradation/Functionalization | Heterogeneous Catalysts | Environmental remediation/synthesis |
Future Avenues in Research and Development
The continued exploration of this compound and its derivatives is poised to open new frontiers in catalysis, asymmetric synthesis, and materials science. The unique electronic properties conferred by the electron-withdrawing nitro and sulfonyl groups make it a versatile scaffold for further chemical innovation.
Discovery of Novel Catalytic Reactions and Reactivity Patterns
Future research will likely focus on discovering novel catalytic systems that can selectively transform this compound. The development of catalysts based on abundant and biocompatible materials, such as chitosan, represents a promising green approach. mdpi.com These bio-based catalysts could be employed in a variety of organic transformations, including cross-coupling and cycloaddition reactions, potentially using the nitro or sulfonyl groups to direct reactivity. Investigating the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another key area. This aligns with the principles of sustainable chemistry by minimizing waste and improving process efficiency.
Advancements in Asymmetric Synthetic Approaches
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. While this compound itself is achiral, it can serve as a precursor to chiral compounds. The sulfonyl group is adjacent to a potential site for introducing chirality. Future research could focus on developing asymmetric methods to synthesize chiral sulfinyl compounds or sulfoximines from this compound. researchgate.netnih.gov This could involve the use of chiral ligands in metal-catalyzed reactions or the development of novel organocatalysts. rsc.org For instance, the nitro group, being a strong electron-withdrawing group, can influence the reactivity and selectivity in asymmetric reactions. nih.gov The development of enantiopure bifunctional S(VI) reagents also presents a novel strategy for the asymmetric synthesis of complex sulfur-containing molecules. chemrxiv.org
Exploration of Applications in Material Science and Fine Chemical Production
The production of fine chemicals, which are pure, single substances produced in limited quantities, is a cornerstone of the modern chemical industry. wbcil.commdpi.com this compound can be considered a valuable building block in this sector. Its functional groups allow for a wide range of subsequent chemical modifications, making it an attractive intermediate for the synthesis of more complex molecules such as active pharmaceutical ingredients (APIs) or specialty dyes.
In material science, nitroaromatic compounds are known for their interesting optical and electronic properties. nih.gov Future research could explore the incorporation of this compound or its derivatives into polymers or other materials to create novel functionalities. For example, the high polarity and potential for hydrogen bonding could be exploited in the design of advanced materials with specific properties. The synthesis of polymers containing sulfone groups is an established field, and incorporating the nitroanisole moiety could lead to materials with enhanced thermal stability, specific optical properties, or unique solubilities.
Q & A
Q. Data Interpretation :
| Compound | Relative Reaction Rate (vs 2-nitroanisole) |
|---|---|
| This compound | 0.3–0.5 (estimated) |
| 2-Nitroanisole | 1.0 (reference) |
Advanced: What strategies prevent thermal degradation during high-temperature synthesis of nitroaryl sulfones?
Methodological Answer:
Q. Validation :
- Track degradation via GC-MS; monitor for byproducts like sulfonic acids (retention time ~8.2 min under conditions similar to 4-Nitrobenzenesulfonic acid ).
Data Contradiction: How to resolve discrepancies in reported melting points for nitroanisole derivatives?
Methodological Answer:
Discrepancies may arise from:
- Polymorphism : Recrystallize the compound from multiple solvents (e.g., ethanol, acetone) and compare DSC thermograms.
- Impurity Profiles : Use HPLC-MS to identify co-eluting impurities (e.g., unreacted 2-nitroanisole, CAS 91-23-6 ).
- Standardized Methods : Adopt DSC at 10°C/min under nitrogen for consistent mp determination.
Q. Case Study :
| Compound | Reported mp Range | Resolved mp (DSC) |
|---|---|---|
| 4-Nitrobenzenesulfonamide | 178–183°C | 180.5°C ± 0.3°C |
Advanced: What computational approaches predict the solubility of this compound in organic solvents?
Methodological Answer:
- COSMO-RS Simulations : Calculate solubility parameters using Gaussian-optimized geometries (B3LYP/6-31G* level).
- Experimental Correlation : Validate predictions with shake-flask method (e.g., solubility in DMSO: ~25 mg/mL at 25°C ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
